(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone, which is then cyclized with sodium nitrite and acetic acid to yield the triazole core. The resulting triazole is then alkylated with ethyl iodide to introduce the ethyl group. Finally, the triazole is reduced to the corresponding methanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP) to form the corresponding ketone or aldehyde[_{{{CITATION{{{_2{Synthesis and Anticancer Activity of (E)-5-(1-Aryl-1H-1,2,3-triazol-4 ....
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the triazole to its methanol derivative.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane (DMP), dichloromethane (DCM), room temperature[_{{{CITATION{{{_2{Synthesis and Anticancer Activity of (E)-5-(1-Aryl-1H-1,2,3-triazol-4 ....
Reduction: Lithium aluminum hydride (LiAlH4), ether, 0°C to room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Methanol derivatives.
Substitution: Functionalized triazoles.
Scientific Research Applications
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antimicrobial and antioxidant properties.
Medicine: Triazole derivatives are known for their antifungal and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol exerts its effects involves its interaction with biological targets such as enzymes and receptors. The specific molecular pathways and targets depend on the context of its application, but generally, triazoles are known to inhibit enzymes involved in critical biological processes.
Comparison with Similar Compounds
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: is compared with other similar compounds such as 1H-1,2,3-triazole-4-yl)methanol , 1H-1,2,4-triazole-3-carboxylate , and 1-aryl-1H-1,2,3-triazol-4-yl)methanols [_{{{CITATION{{{2{Synthesis and Anticancer Activity of (E)-5-[(1-Aryl-1H-1,2,3-triazol-4 ...](https://link.springer.com/article/10.1134/S1070428020050206). These compounds share the triazole core but differ in their substituents and functional groups, leading to variations in their biological activities and applications[{{{CITATION{{{1{Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-00965-8)[{{{CITATION{{{_2{Synthesis and Anticancer Activity of (E)-5-(1-Aryl-1H-1,2,3-triazol-4 ....
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Properties
IUPAC Name |
(5-ethyl-2H-triazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-4-5(3-9)7-8-6-4/h9H,2-3H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYYOBQOINUFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNN=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283530 | |
Record name | 1H-1,2,3-Triazole-5-methanol, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780759-88-7 | |
Record name | 1H-1,2,3-Triazole-5-methanol, 4-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780759-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-5-methanol, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-ethyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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